molecular formula C16H14O2 B11868862 2-(2-Methoxyphenyl)-4H-1-benzopyran CAS No. 88215-08-1

2-(2-Methoxyphenyl)-4H-1-benzopyran

Cat. No.: B11868862
CAS No.: 88215-08-1
M. Wt: 238.28 g/mol
InChI Key: FHQLKKCFEWZBKG-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-4H-chromene is an organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)-4H-chromene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methoxybenzaldehyde with a suitable phenol derivative in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the chromene ring .

Industrial Production Methods: Industrial production of 2-(2-Methoxyphenyl)-4H-chromene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenyl)-4H-chromene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Methoxyphenyl)-4H-chromene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-4H-chromene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Uniqueness: 2-(2-Methoxyphenyl)-4H-chromene stands out due to its unique chromene structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

88215-08-1

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

2-(2-methoxyphenyl)-4H-chromene

InChI

InChI=1S/C16H14O2/c1-17-15-9-5-3-7-13(15)16-11-10-12-6-2-4-8-14(12)18-16/h2-9,11H,10H2,1H3

InChI Key

FHQLKKCFEWZBKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CCC3=CC=CC=C3O2

Origin of Product

United States

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